![molecular formula C8H7N3O2 B1357494 8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1216646-58-0](/img/structure/B1357494.png)

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

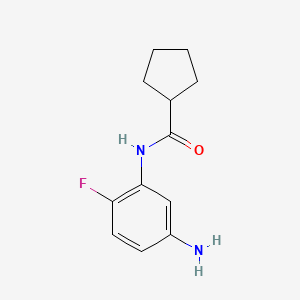

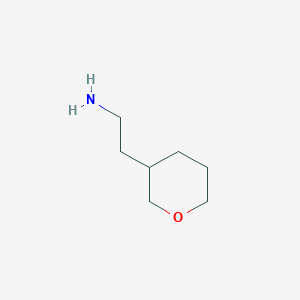

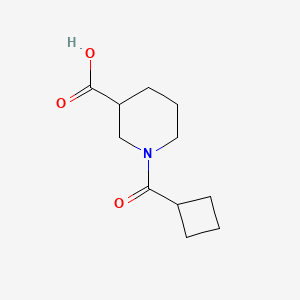

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid (AIP) is a compound that has been utilized in the field of organic chemistry . It acts as an efficacious and new inbuilt 6,5-fused bicyclic removable directing group .

Synthesis Analysis

The synthesis of AIP involves palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This protocol is scalable, exhibits high levels of β-site selectivity, and tolerates a broad spectrum of functional groups . Other methods include oxidative diamination of nitroalkene with 2-aminopyridine .Molecular Structure Analysis

AIP is a 6,5-fused bicyclic compound . It has been used as a directing group in palladium-catalyzed arylation .Chemical Reactions Analysis

AIP has been used in palladium-catalyzed arylation of the inert β-C (sp2)–H bond of carboxylic acid derivatives . This reaction exhibits high levels of β-site selectivity .科学的研究の応用

Synthesis and Chemical Properties

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives have been explored for their synthesis and chemical properties. For instance, a study on the synthesis of various imidazo[1,2-a]pyridine derivatives demonstrated effective one-pot synthesis techniques. This includes the creation of 3-aminoimidazo[1,2-a]pyridines through condensation reactions involving 2-aminopyridines, aldehydes, and isocyanides, with a focus on high yields and efficient protocols (Shaabani, Soleimani, & Maleki, 2007). Additionally, the utility of zinc iodide in the synthesis of these compounds was highlighted, offering a novel and user-friendly protocol for creating the desired products from diverse substrates (Han, Ma, Wu, & Huang, 2015).

Biological and Medicinal Applications

Research has also delved into the potential biological and medicinal applications of these compounds. A study found that certain imidazo[1,2-a]pyridine derivatives exhibited anti-inflammatory and analgesic activity, highlighting their potential in pharmacological applications (Di Chiacchio et al., 1998). In another example, the synthesis of conformationally constrained imidazo[1,5-a]pyridine inhibitors was achieved, which showed improved in vivo metabolic stability, suggesting their use in inhibiting farnesyltransferase, an enzyme involved in cancer progression (Dinsmore et al., 2000).

Catalysis and Material Science

In the field of catalysis and material science, these compounds have been utilized in developing innovative synthetic methods. For instance, the use of cellulose@Fe2O3 nanoparticle composites as a magnetically recyclable nanocatalyst for the synthesis of 3-aminoimidazo[1,2-a]pyridines was demonstrated. This approach offered high catalytic activity and good reusability, marking a significant advancement in green chemistry (Shaabani, Nosrati, & Seyyedhamzeh, 2015).

将来の方向性

特性

IUPAC Name |

8-aminoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-5-2-1-3-11-4-6(8(12)13)10-7(5)11/h1-4H,9H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJBBKUXYOZAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

![3-[(Cyclopropylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357435.png)